molecular formula C7H11N3O2 B15242919 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine

Cat. No.: B15242919
M. Wt: 169.18 g/mol
InChI Key: GIKUZGHIKMDENY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a suitable carboxylic acid derivative under acidic or basic conditions . The reaction conditions often include heating the reactants to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and solvents that are compatible with large-scale production is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors. This interaction can inhibit the activity of certain enzymes or disrupt biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,4-Oxadiazol-3-yl)oxan-4-amine is unique due to the presence of both the oxadiazole ring and the oxan-4-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-(1,2,4-oxadiazol-3-yl)oxan-4-amine

InChI

InChI=1S/C7H11N3O2/c8-7(1-3-11-4-2-7)6-9-5-12-10-6/h5H,1-4,8H2

InChI Key

GIKUZGHIKMDENY-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(C2=NOC=N2)N

Origin of Product

United States

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